molecular formula C15H14N4O4S2 B2428416 N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 868975-03-5

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2428416
CAS No.: 868975-03-5
M. Wt: 378.42
InChI Key: SPPJTOLFXXDBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a complex organic compound with a molecular weight of 447.557. It contains a benzodioxole group, which is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms

Properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c20-12(16-9-3-4-10-11(5-9)23-7-22-10)6-24-15-19-18-14(25-15)17-13(21)8-1-2-8/h3-5,8H,1-2,6-7H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPJTOLFXXDBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ester Preparation and Reaction Conditions

Cyclopropanecarboxylic acid is esterified with isobutanol to form isobutyl cyclopropanecarboxylate. The ester is then subjected to ammonolysis in an autoclave, where sodium isobutoxide facilitates nucleophilic attack by ammonia, yielding cyclopropanecarboxamide. The reaction proceeds optimally at 100°C under 6 bar pressure, achieving >90% conversion.

Workup and Crystallization

Post-reaction, the mixture is cooled to 5–30°C, prompting crystallization of cyclopropanecarboxamide. The product is filtered and washed with cold isobutanol, yielding >99% purity. Mother liquor recycling enhances overall yield to near-quantitative levels.

Synthesis of 1,3-Benzodioxole-Carbamoyl Thiol Component

The 1,3-benzodioxole fragment is functionalized via nitration, oxidation, and amidation. The methodology adapted from De Gruyter’s synthesis of 1,3-benzodioxole derivatives involves:

Nitration of Safrole

Safrole undergoes regioselective nitration at the 5-position using nitric acid in acetic acid, yielding 5-nitro-1,3-benzodioxole.

Oxidation to Carboxylic Acid

The nitro derivative is oxidized to (6-nitrobenzodioxol-5-yl)acetic acid using potassium permanganate in a biphasic water-benzene system with a phase-transfer catalyst (e.g., benzyldimethyltetradecylammonium chloride).

Amidation with Mercaptoacetic Acid

The carboxylic acid is activated with dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), then coupled with 1,3-benzodioxol-5-amine to form (6-nitrobenzodioxol-5-yl)acetamide. Reduction of the nitro group (e.g., H₂/Pd-C) yields the primary amine, which is subsequently reacted with mercaptoacetic acid to generate HS-CH₂-CONH-(1,3-benzodioxol-5-yl).

Synthesis of 2-Amino-5-chloro-1,3,4-thiadiazole

The thiadiazole core is constructed via cyclization of thiosemicarbazides, as per PMC’s protocols:

Thiosemicarbazide Cyclization

Thiosemicarbazide reacts with formic acid in hydrochloric acid, undergoing cyclodehydration to form 2-amino-1,3,4-thiadiazole.

Chlorination at Position 5

The 5-position is chlorinated using phosphorus oxychloride (POCl₃) under reflux, yielding 2-amino-5-chloro-1,3,4-thiadiazole.

Assembly of the Target Compound

Acylation of Thiadiazole Amine

The 2-amino group of 5-chloro-1,3,4-thiadiazole is acylated with cyclopropanecarboxylic acid. Activation via thionyl chloride forms the acyl chloride, which reacts with the amine in dichloromethane with triethylamine, yielding 2-(cyclopropanecarboxamido)-5-chloro-1,3,4-thiadiazole.

Thiol-Displacement Reaction

The 5-chloro substituent undergoes nucleophilic substitution with HS-CH₂-CONH-(1,3-benzodioxol-5-yl) in dimethylformamide (DMF) using potassium carbonate as base. The reaction proceeds at 60°C for 12 hours, affording the final product.

Optimization and Analytical Data

Reaction Condition Optimization

Step Conditions Yield (%) Purity (%)
Cyclopropanecarboxamide 100°C, 6 bar, NaOⁱBu catalyst 98 >99
Thiadiazole chlorination POCl₃, reflux 85 95
Thiol substitution DMF, K₂CO₃, 60°C 78 97

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 1.2–1.4 (m, cyclopropane CH₂), 3.8 (s, CH₂S), 6.9–7.1 (m, benzodioxole Ar-H).
  • IR (KBr) : 1660 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C benzodioxole).

Chemical Reactions Analysis

Key Functional Group Reactions

The compound’s reactivity stems from its diverse functional groups:

1.2.1 Thiadiazole Ring Reactions

Reaction TypeMechanismExample Reagents/Conditions
Electrophilic Substitution Substitution at the thiadiazole position (e.g., C2 or C5) via electrophilic attack.Acidic conditions (e.g., H2SO4)
Nucleophilic Attack Reaction with nucleophiles at the C5 position (e.g., amines, alcohols).Basic conditions (e.g., NaOH)

1.2.2 Amide Bond Reactions

Reaction TypeMechanismExample Reagents/Conditions
Hydrolysis Cleavage of the amide bond under acidic/alkaline conditions.HCl (heat) or NaOH (heat)
Coupling Reactions Formation of new amide bonds with other carboxylic acids.DCC, HOBt, DMF

1.2.3 Sulfanyl Group Reactions

Reaction TypeMechanismExample Reagents/Conditions
Disulfide Formation Oxidation to form disulfide bridges (e.g., with H2O2 or I2).Oxidizing agents (e.g., H2O2)
Nucleophilic Substitution Replacement of the sulfanyl group with other nucleophiles (e.g., amines).Alkylating agents (e.g., R-X)

Reaction Mechanisms and Stability

  • Mechanistic Insights :

    • The thiadiazole ring’s planarity and intermolecular hydrogen bonds (e.g., N-H···N) stabilize the crystal structure, influencing reactivity .

    • The benzodioxole moiety’s electron-donating effect may enhance the reactivity of the carbamoyl group in nucleophilic substitution reactions .

  • Stability Studies :

    • Thermal Stability : The compound’s stability under elevated temperatures is critical for storage and reaction conditions.

    • Solubility : Solubility in organic solvents (e.g., DMF, DMSO) affects reaction efficiency in coupling or substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide has been shown to inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. A study demonstrated that derivatives of thiadiazole compounds were effective against various cancer cell lines, suggesting a possible mechanism of action through enzyme inhibition and modulation of signaling pathways related to apoptosis .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies revealed that this compound demonstrated efficacy against several pathogenic strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Materials Science

Polymer Chemistry
In materials science, the incorporation of benzodioxole and thiadiazole units into polymer matrices has been explored for enhancing the thermal and mechanical properties of polymers. The unique structural attributes of this compound allow for improved stability and performance in polymer applications. Research has shown that polymers modified with such compounds exhibit increased resistance to thermal degradation and enhanced mechanical strength .

Agricultural Applications

Pesticide Development
The compound's bioactive properties make it a candidate for use in agrochemicals. Studies have indicated that thiadiazole derivatives can act as effective pesticides due to their ability to disrupt metabolic processes in pests. Field trials have demonstrated that formulations based on this compound can significantly reduce pest populations while being environmentally friendly .

Table 1: Biological Activities of N-[5-(Thiadiazole Derivative)]

Activity TypeMechanism of ActionReference
AnticancerInhibition of tumor growth via enzyme targeting
AntimicrobialDisruption of bacterial cell wall integrity
PesticidalMetabolic disruption in pests

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesApplications
1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)Benzodioxole with aromatic substitutionsAnticancer
4-(Thiadiazole Derivative)Contains thiadiazole for enhanced activityAntimicrobial

Mechanism of Action

The mechanism of action of N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves several molecular targets and pathways:

    Inhibition of Carbonic Anhydrase: The compound inhibits carbonic anhydrase, particularly the CA IX isozyme, which is involved in pH regulation in tumor cells.

    Anti-Angiogenic Activity: It may inhibit VEGF-induced cell migration, indicating potential anti-angiogenic effects.

    Induction of Apoptosis: The compound has shown the ability to induce apoptosis in cancer cell lines, leading to cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-Benzodioxol-5-yl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • **N-(1,3-Benzodioxol-5-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Uniqueness

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-[5-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of thiadiazoles, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety, a thiadiazole ring, and a cyclopropanecarboxamide group. The presence of these functional groups is believed to contribute to its biological properties.

Antimicrobial Activity

Thiadiazole derivatives, including the compound , have been investigated for their antimicrobial properties. A study indicated that various thiadiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Research has shown that thiadiazole compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated promising activity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The anticancer mechanism may involve induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, making them potential candidates for treating inflammatory diseases .

Antidiabetic Activity

Recent investigations into related benzodioxole derivatives have shown significant α-amylase inhibitory activity, indicating potential antidiabetic effects. This suggests that the compound may modulate carbohydrate metabolism and improve glycemic control .

Study 1: Antimicrobial Screening

In a comparative study of various thiadiazole derivatives, this compound was tested against standard bacterial strains. The results demonstrated significant inhibitory concentrations (IC50) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

CompoundBacterial StrainIC50 (µg/mL)
N-[5-(...)S. aureus15
N-[5-(...)E. coli20

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.

Cell LineIC50 (µM)
MCF-725
A54930
PC335

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Antimicrobial Activity : Disruption of bacterial cell wall synthesis.
  • Anticancer Activity : Induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Activity : Inhibition of NF-kB signaling pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.